Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo-

Insulin secretion Pancreatic β-cell metabolism Amino acid signaling

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- (CAS 39669-35-7; also known as endo-2-aminonorbornane-2-carboxylic acid or endo-BCH) is a conformationally constrained, bicyclic α,α-disubstituted amino acid. It serves as the rigid, non-metabolizable analog of L-leucine, with the norbornane scaffold locking the side chain into a fixed orientation.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12090313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo-
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2(C(=O)O)N
InChIInChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8-/m0/s1
InChIKeyMPUVBVXDFRDIPT-BBVRLYRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-2-Aminonorbornane-2-carboxylic Acid (endo-BCH) for LAT1 Research and Insulin Secretion Studies


Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- (CAS 39669-35-7; also known as endo-2-aminonorbornane-2-carboxylic acid or endo-BCH) is a conformationally constrained, bicyclic α,α-disubstituted amino acid [1]. It serves as the rigid, non-metabolizable analog of L-leucine, with the norbornane scaffold locking the side chain into a fixed orientation. This compound is the defining pharmacological tool for inhibiting system L amino acid transporters (LAT1 and LAT2) and for allosterically activating glutamate dehydrogenase (GDH) in pancreatic β-cell research [2]. Unlike the exo isomer or racemic mixtures, the endo configuration imparts distinct stereoelectronic properties that are critical for biological recognition at both the amino acid transporter and the mitochondrial GDH allosteric site [3].

Why Substituting endo-BCH with L-Leucine, exo-BCH, or JPH203 Compromises Experimental Reproducibility


Three categories of closely related compounds are commonly misapplied as substitutes for endo-BCH, each introducing distinct confounds. L-Leucine, the natural counterpart, undergoes rapid transamination and metabolic degradation, superimposing metabolic effects on transport-mediated signals and preventing clean dissection of GDH activation from substrate oxidation [1]. The exo-BCH geometric isomer fails to adopt the correct spatial orientation at the transporter binding site and does not stimulate insulin release; in four-isomer studies, only the b(−) isomer (corresponding to the endo configuration) was active [2]. Modern LAT1-selective inhibitors such as JPH203 (nanvuranlat) achieve approximately 50–100-fold higher potency than BCH and spare LAT2, but this selectivity profile makes them unsuitable for experiments requiring pan-system L blockade or for protocols validated over five decades of BCH literature [3]. Substituting any of these alternatives without adjusting the experimental framework invalidates cross-study comparisons and frequently yields false-negative or mechanistically ambiguous results.

Quantitative Differentiation Evidence for endo-2-Aminonorbornane-2-carboxylic Acid Against Close Analogs


Non-Metabolizable vs. Metabolizable: BCH Enables Mechanistic Dissection Unachievable with L-Leucine

endo-BCH is a non-metabolizable leucine analog, whereas L-leucine is actively transaminated and oxidized in β-cells. In isolated mouse pancreatic islets, L-leucine stimulates insulin biosynthesis at physiologic concentrations (≥0.1 mM), while BCH stimulates insulin biosynthesis only at supraphysiological concentrations (≥5 mM) [1]. However, in mitochondrial respiration assays using Cartesian diver microrespirometry, BCH (10 mM) produced a rapid elevation of oxygen consumption in β-cells cultured at 5.5 mM glucose, an effect that was maintained for approximately 30 minutes before a gradual decline, whereas glucose-stimulated respiration remained stable. This decline is attributed to depletion of endogenous substrates without compensatory metabolic flux, a phenomenon that cannot be observed with metabolizable leucine [2]. The critical differentiation is that BCH activates GDH allosterically without itself entering catabolic pathways, enabling researchers to attribute observed effects solely to GDH activation and amino acid transport modulation, free from confounding metabolic intermediates generated by leucine oxidation [3].

Insulin secretion Pancreatic β-cell metabolism Amino acid signaling

Stereochemical Stringency: Only the endo Isomer Stimulates Insulin Release Among Four BCH Stereoisomers

Among the four stereoisomers of 2-aminonorbornane-2-carboxylic acid (endo- and exo- geometric isomers, each with d- and l- optical antipodes), only one isomer — b(−)-BCH, which bears the endo configuration — stimulates insulin release from rat pancreatic β-cells [1]. In isolated pancreatic islet experiments, the b(−)-isomer was the sole stereoisomer capable of inducing insulin secretion, phosphate flush (³²P efflux), and activation of GDH in islet homogenates [2]. The remaining three stereoisomers were completely inactive despite being transported by system L carriers. In intact rat studies, hypoglycemic action following oral administration was also confined to the endo-rich b(−) form; exo isomers failed to lower blood glucose even at equivalent doses [3]. This stereochemical stringency establishes endo-BCH as the sole biologically competent tool compound for insulin secretion studies within this chemical class.

Stereospecific pharmacology Insulin secretion Amino acid recognition

LAT1 Inhibition: BCH as the Classic Broad-Spectrum Tool vs. JPH203 Subtype Selectivity

endo-BCH inhibits L-leucine uptake via LAT1 with IC₅₀ values ranging from 43.8 ± 4.3 µM (FaDu head and neck squamous carcinoma cells) [1] to 72.17 ± 0.92 µM (Saos2 osteosarcoma cells) and 167.37 ± 21.86 µM (FOB osteoblastic cells) [2]. In contrast, the LAT1-selective inhibitor JPH203 achieves IC₅₀ values of 1.31 ± 0.27 µM in Saos2 cells and 92.12 ± 10.71 µM in FOB cells — approximately 55-fold more potent in Saos2 [2]. Critically, BCH inhibits both LAT1 and LAT2 with comparable affinity, making it a pan-system L inhibitor, whereas JPH203 is LAT1-selective and described as sparing LAT2 [3]. In anti-proliferative assays, BCH inhibited KB, Saos2, and C6 cell growth with IC₅₀ values of 6.9 ± 0.4 mM, 5.6 ± 0.7 mM, and 6.5 ± 0.9 mM, respectively, and at 20 mM significantly increased TUNEL-positive apoptotic cells with proteolytic activation of caspase-3 and caspase-7 [4].

LAT1 inhibitor Cancer cell amino acid deprivation Transporter pharmacology

Aqueous Solubility Distinguished from Hydrophobic LAT1 Inhibitors: Enabling In Vivo Dosing Without Organic Co-Solvents

endo-BCH exhibits high aqueous solubility, with reported values of 31 mg/mL (199.75 mM) in water and 15.52–100 mM in aqueous buffers . This is in marked contrast to JPH203, which requires DMSO or other organic co-solvents for stock preparation and is practically insoluble in water. The logP of BCH is estimated at −1.29 (predicted), indicating substantial hydrophilicity, while JPH203 bears a dichlorophenyl-benzoxazole moiety that confers high lipophilicity . The high water solubility of BCH allows direct dissolution in physiological buffers and drinking water for chronic in vivo administration protocols (e.g., 0.7 g/kg/day intraperitoneal injection in db/db mice for 6 weeks), as demonstrated in β-cell protection studies [1]. This solubility advantage eliminates solvent-related cytotoxicity artifacts and simplifies dose preparation for animal studies.

Formulation compatibility In vivo pharmacology Aqueous solubility

Dual Mechanism: BCH Simultaneously Inhibits LAT1 and Activates GDH, a Profile Absent in JPH203

endo-BCH possesses a dual pharmacological mechanism: competitive inhibition of system L amino acid transporters (LAT1/LAT2) and allosteric activation of glutamate dehydrogenase (GDH, EC 1.4.1.2) [1]. In pancreatic islet homogenates, BCH activates GDH with kinetics similar to L-leucine, increasing the reaction velocity in both the direction of glutamate synthesis and glutamate deamination [2]. A 2025 study demonstrated that BCH and glucose similarly induced biphasic insulin secretion in INS-1 832/13 cells, with BCH specifically driving glutamate-to-proline conversion via GDH activation coupled to ALDH18A1 — a metabolic signature not observed with glucose stimulation [3]. JPH203, by contrast, is a pure LAT1 inhibitor with no reported GDH activity. This dual mechanism makes BCH uniquely capable of simultaneously probing transport-dependent and mitochondrial dehydrogenase-dependent contributions to β-cell stimulus-secretion coupling, whereas JPH203 can only interrogate the transport component [4].

Glutamate dehydrogenase activation Dual pharmacology Insulin secretion mechanism

Anti-Proliferative Potency Across Cancer Cell Lines: Reproducible Baseline for LAT1-Targeted Therapy Development

Across three well-characterized cancer cell lines, endo-BCH demonstrates consistent anti-proliferative activity with IC₅₀ values in the low millimolar range: KB human oral epidermoid carcinoma (6.9 ± 0.4 mM), Saos2 human osteosarcoma (5.6 ± 0.7 mM), and C6 rat glioma (6.5 ± 0.9 mM) [1]. In the same study, BCH inhibited [¹⁴C]L-leucine (1 µM) uptake with IC₅₀ values of 75.3 ± 6.7 µM (KB), 78.8 ± 3.5 µM (Saos2), and 73.1 ± 4.5 µM (C6). Treatment with 20 mM BCH significantly increased TUNEL-positive apoptotic cells and induced proteolytic processing of procaspase-7 and procaspase-3 in all three lines [1]. In FaDu hypopharyngeal carcinoma cells, the L-leucine uptake IC₅₀ was 43.8 ± 4.3 µM, with BCH suppressing cell growth in a time- and concentration-dependent manner [2]. These reproducible values across independent laboratories establish BCH as a well-validated reference inhibitor for benchmarking novel LAT1-targeted compounds.

Cancer metabolism Amino acid deprivation therapy LAT1 pharmacological target

High-Impact Application Scenarios for endo-2-Aminonorbornane-2-carboxylic Acid Based on Comparative Evidence


Pancreatic β-Cell Stimulus-Secretion Coupling Studies Requiring Metabolic Deconvolution

For laboratories investigating the fuel hypothesis of insulin secretion, BCH is indispensable because it activates GDH and stimulates biphasic insulin release without undergoing metabolic degradation [1]. Unlike L-leucine, which generates KIC and other metabolites that independently affect mitochondrial metabolism, BCH allows researchers to attribute all observed effects solely to GDH allosteric activation and LAT1-mediated transport. The 2025 demonstration that BCH uniquely drives glutamate-to-proline conversion establishes a specific metabolic signature — absent with glucose or pure transport inhibitors — that can serve as a positive control readout for GDH-dependent insulin secretion pathways [2].

Benchmarking Novel LAT1 Inhibitors in Oncology Drug Discovery Programs

Pharmaceutical development teams designing next-generation LAT1 inhibitors (e.g., JPH203 derivatives, KYT-series compounds) require BCH as the validated reference standard for assay calibration. With leucine uptake IC₅₀ values tightly clustered at 44–79 µM across four cancer cell lines (KB, Saos2, C6, FaDu) and anti-proliferative IC₅₀ values of 5.6–6.9 mM, BCH provides a reproducible baseline for assessing potency improvements of novel compounds [1][2]. Its dual LAT1/LAT2 inhibition profile also makes it the appropriate comparator for evaluating transporter subtype selectivity, as JPH203's LAT1 selectivity can be quantified relative to BCH's pan-inhibitory activity .

In Vivo Metabolic Pharmacology and Chronic Dosing Studies in Rodent Models

BCH's aqueous solubility (31 mg/mL, ~200 mM) enables formulation in PBS or saline without organic co-solvents, a critical advantage for chronic in vivo administration [1]. This property has been exploited in 6-week repeated dosing studies in db/db diabetic mice (0.7 g/kg i.p. every other day), where BCH improved glucose tolerance, increased insulin-positive β-cell area, and reduced cleaved caspase-3 in islets [2]. The absence of DMSO or cyclodextrin vehicles eliminates solvent-related toxicity confounds, simplifies IACUC protocol review, and reduces inter-laboratory variability associated with complex formulation procedures.

Amino Acid Transport Mechanism Studies Using Stereochemical Probes

For structural biologists and transport physiologists investigating system L substrate recognition, the availability of all four stereoisomers of 2-aminonorbornane-2-carboxylic acid — with the endo isomer being the biologically active form — provides a powerful stereochemical probe set [1]. Cryo-EM structures (2024–2025) of human LAT1-4F2hc bound with BCH in the occluded conformation have revealed the molecular basis of transport inhibition, including a unique Phe400 rotation distinguishing BCH-bound from JPH203-bound states [2]. The rigid norbornane scaffold of BCH permits more precise definition of the transport pharmacophore than flexible endogenous substrates like leucine, making it the ligand of choice for structural studies of the LAT1 transport cycle.

Quote Request

Request a Quote for Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.